ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Description
This compound features a thiophene core substituted at the 2-position with a benzamido group (3-methoxy-4-propoxybenzoyl) and at the 4-position with a 2,3-dihydro-1,4-benzodioxin moiety. The ethyl carboxylate ester at the 3-position enhances solubility in organic solvents.
Properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO7S/c1-4-12-32-19-11-10-16(13-21(19)30-3)24(28)27-25-23(26(29)31-5-2)17(15-35-25)22-14-33-18-8-6-7-9-20(18)34-22/h6-11,13,15,22H,4-5,12,14H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQIORBIQHLXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CS2)C3COC4=CC=CC=C4O3)C(=O)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112032 | |
| Record name | Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364612-53-3 | |
| Record name | Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364612-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a benzodioxin ring, a thiophene ring, and an ethyl ester group. The molecular formula is , with a molecular weight of 423.5 g/mol. The synthesis generally involves multi-step organic reactions, including:
- Formation of the Benzodioxin Ring : Cyclization of catechol derivatives with dihalides under basic conditions.
- Thiophene Ring Formation : Utilizing the Gewald reaction for condensation with a ketone and elemental sulfur.
- Coupling Reactions : Employing palladium-catalyzed cross-coupling methods.
- Esterification : Finalizing the product through esterification with ethanol under acidic conditions.
The biological activity of this compound is likely attributed to its interaction with specific enzymes or receptors. The benzodioxin and thiophene rings may facilitate binding to molecular targets, while the ester group can enhance solubility and bioavailability. The exact mechanism may vary depending on the biological context and target pathways involved.
3.1 Antimicrobial Activity
Research has indicated that compounds similar to ethyl 4-(2,3-dihydro-1,4-benzodioxin) exhibit antimicrobial properties. For instance, extracts containing benzodioxin derivatives have shown significant inhibition against various bacterial strains in vitro. The minimum inhibitory concentrations (MICs) were determined to assess efficacy .
3.2 Antioxidant Properties
The antioxidant activity of this compound can be evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Similar compounds have demonstrated the ability to reduce free radicals effectively. For example, fractions from related extracts exhibited up to 57% reduction in free radicals at certain concentrations .
3.3 Cytotoxicity and Hemolytic Activity
Cytotoxicity assays reveal that certain derivatives can induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. Hemolytic assays indicate that some fractions show hemolytic activity at higher concentrations but not at lower doses, suggesting a potential therapeutic window for safe application .
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory potential of sulfonamides containing benzodioxane moieties against α-glucosidase and acetylcholinesterase. Ethyl derivatives demonstrated significant inhibitory effects, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) .
Case Study 2: Sickle Cell Disease
Research on small molecules similar to ethyl 4-(2,3-dihydro-1,4-benzodioxin) indicated their ability to increase hemoglobin's oxygen affinity in sickle cell disease models. These compounds reduced sickling under hypoxic conditions without causing hemolysis, highlighting their therapeutic potential .
5. Conclusion
This compound exhibits promising biological activities across various domains including antimicrobial effects, antioxidant capacity, and enzyme inhibition. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| Antimicrobial Activity | Significant inhibition observed |
| Antioxidant Capacity | Up to 57% DPPH reduction |
| Cytotoxicity | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Effective against α-glucosidase |
Scientific Research Applications
The compound ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate is of significant interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and materials science. This article explores its applications, supported by data tables and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets:
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiophene and benzodioxin components are often associated with antitumor properties.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, making it a candidate for treating inflammatory diseases.
Pharmacological Studies
Research has focused on the pharmacokinetics and pharmacodynamics of this compound:
- Bioavailability : Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles are crucial for understanding its therapeutic potential.
- Mechanism of Action : Understanding how this compound interacts at the molecular level with specific receptors or enzymes can provide insights into its efficacy as a drug candidate.
Material Science
The unique chemical structure allows for exploration in material science applications:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability or electrical conductivity.
- Sensor Development : Its chemical properties might be utilized in developing sensors for detecting environmental pollutants or biological markers.
Data Tables
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results demonstrated a dose-dependent cytotoxic effect, suggesting that the compound may inhibit tumor growth through apoptosis induction.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of similar benzodioxin derivatives. The study revealed that these compounds could downregulate pro-inflammatory cytokines in vitro, indicating their potential use in treating chronic inflammatory conditions.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s structure includes a benzodioxin ring , thiophene ring , ethyl ester , and a benzoyl amino group . These functional groups influence its reactivity:
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Benzodioxin ring : Susceptible to oxidation or ring-opening reactions under acidic/basic conditions.
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Thiophene ring : May undergo electrophilic substitution or cleavage of the sulfur-containing ring.
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Ethyl ester : Hydrolysis under acidic or basic conditions to form carboxylic acids.
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Amide (benzoyl amino) : Potential for amidolysis or transamidification reactions.
Key Reaction Pathways
Based on structural analysis and general organic chemistry principles:
| Functional Group | Reactivity | Potential Reactions |
|---|---|---|
| Ethyl ester | Hydrolysis | Conversion to carboxylic acid under acidic/basic catalysis |
| Amide (benzoyl amino) | Amidolysis | Cleavage under strong acidic conditions |
| Thiophene ring | Electrophilic substitution | Bromination or nitration at activated positions |
| Benzodioxin ring | Oxidation | Formation of quinones or dihydroxy derivatives |
Stability and Interactions
-
Hydrogen bonding : The amide group (NH) and ester carbonyl (C=O) can participate in intermolecular hydrogen bonds.
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Solubility : The ethyl ester and alkoxy groups enhance lipophilicity, affecting solubility in organic solvents.
Comparison with Analogous Compounds
Research Gaps
The provided sources lack experimental data on:
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Kinetic studies : Reaction rates under varying conditions.
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Mechanistic details : Transition states or intermediates in hydrolysis or substitution reactions.
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Biological interactions : Specific enzyme targets or metabolic pathways.
For comprehensive analysis, further experimental studies or computational modeling (e.g., DFT) would be required to validate theoretical predictions.
Comparison with Similar Compounds
Research Implications
- Bioactivity : The benzodioxin and propoxy groups may improve metabolic stability compared to analogues with shorter alkoxy chains, as seen in benzothiazepin derivatives (), where methoxy groups enhance receptor affinity .
- SAR Insights: Positional substitution on the thiophene ring (e.g., 2-amino vs. 3-carboxylate) critically influences electronic properties and steric interactions, as demonstrated by dihydropyridine analogues in .
Q & A
Basic Question: What are the standard synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of substituted benzodioxin and thiophene precursors. A general approach includes:
- Step 1: Formation of the benzodioxin moiety via cyclization of catechol derivatives with dichloroethylene under basic conditions .
- Step 2: Coupling of the benzodioxin intermediate with a thiophene-carboxylate scaffold using amide bond formation. For example, reacting 4-amino-thiophene derivatives with 3-methoxy-4-propoxybenzoyl chloride in the presence of a coupling agent like EDC/HOBt .
- Step 3: Ethyl esterification of the carboxyl group using ethanol under acidic reflux conditions .
Key Intermediates: - 2,3-Dihydro-1,4-benzodioxin-2-yl chloride.
- 2-Amino-3-thiophenecarboxylate derivatives.
Basic Question: How can researchers determine the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Purity Analysis:
- HPLC: Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min) to assess purity. A single peak at ≥95% area indicates high purity .
- TLC: Monitor reactions using silica plates with ethyl acetate/hexane (3:7); visualize under UV (254 nm).
- Structural Confirmation:
Advanced Question: How can reaction conditions be optimized to improve yield during benzodioxin-thiophene coupling?
Methodological Answer:
- Variable Screening:
- Solvent: Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility .
- Catalyst: Compare traditional acetic acid catalysis with microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side reactions .
- Stoichiometry: Optimize molar ratios (e.g., 1.2:1 benzodioxin chloride to thiophene amine) to minimize unreacted starting material.
- Example Workflow:
- Design a factorial experiment (e.g., 3 solvents × 2 catalysts × 3 temperatures) and analyze yields via ANOVA.
Advanced Question: What strategies resolve contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
- Data Triangulation:
- Case Study:
Advanced Question: How can computational methods predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking:
- MD Simulations:
- Validation:
- Compare predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies).
Advanced Question: What experimental approaches validate the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Incubate in buffers (pH 2–9, 37°C) for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stress: Heat to 60°C for 48 hours; assess decomposition products using LC-MS.
- Oxidative Stability:
- Expose to 0.3% H₂O₂ and track peroxide adducts via high-resolution mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
